
1-Cyclobutyl-2-hydroxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclobutyl-2-hydroxyethan-1-one is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol It is a ketone with a cyclobutyl group attached to the carbonyl carbon and a hydroxyl group on the adjacent carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-cyclobutyl-2-hydroxyethan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethylene glycol in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate cyclic acetal, which is then hydrolyzed to yield the desired product .
Another method involves the reduction of 1-cyclobutyl-2-oxoethan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction selectively targets the carbonyl group, converting it to a hydroxyl group and forming 1-cyclobutyl-2-hydroxyethan-1-one .
Industrial Production Methods
Industrial production of 1-cyclobutyl-2-hydroxyethan-1-one typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1-cyclobutyl-2-hydroxyethan-1-one undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: 1-cyclobutyl-2-oxoethan-1-one.
Reduction: 1-cyclobutyl-2-hydroxyethan-1-one.
Substitution: 1-cyclobutyl-2-chloroethan-1-one.
Aplicaciones Científicas De Investigación
1-cyclobutyl-2-hydroxyethan-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-cyclobutyl-2-hydroxyethan-1-one depends on its specific applicationFor example, in biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites .
Comparación Con Compuestos Similares
1-cyclobutyl-2-hydroxyethan-1-one can be compared with other similar compounds, such as:
Cyclobutanone: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1-cyclobutyl-2-oxoethan-1-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
1-cyclobutyl-2-chloroethan-1-one: Contains a chlorine atom instead of a hydroxyl group, resulting in different chemical properties and uses.
Propiedades
Fórmula molecular |
C6H10O2 |
|---|---|
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
1-cyclobutyl-2-hydroxyethanone |
InChI |
InChI=1S/C6H10O2/c7-4-6(8)5-2-1-3-5/h5,7H,1-4H2 |
Clave InChI |
BWZZTAJBZYEIHJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


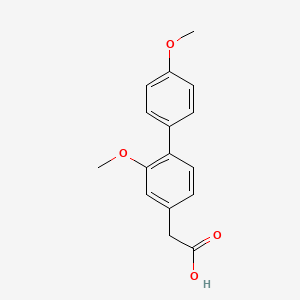
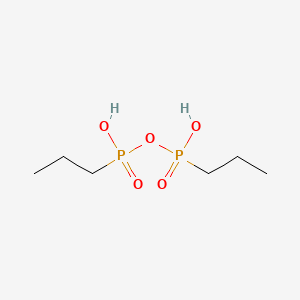
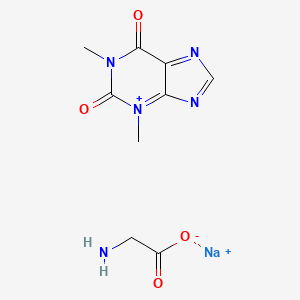


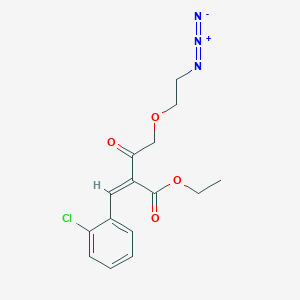
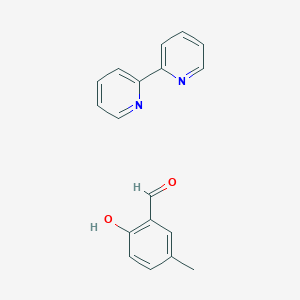
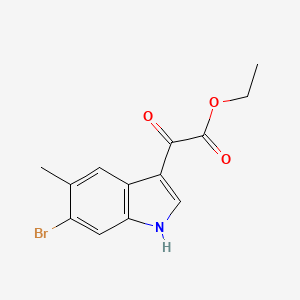
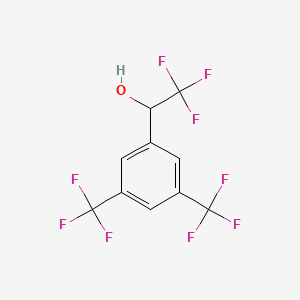
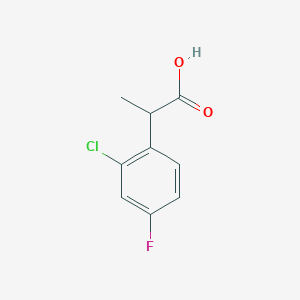
![2-(1-azabicyclo[2.2.2]octan-3-yl)-5,6-dihydro-4H-benzo[de]isoquinolin-1-one;hydrochloride](/img/structure/B15124495.png)
![5'-o-(4,4-Dimethoxytrityl)-2'-o-[(tert-butyl)dimethylsilyl]-N-[[4-(tert-butyl)phenoxy]acetyl]cytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite](/img/structure/B15124497.png)
![9-Benzyl-9-azabicyclo[5.3.1]undecan-11-amine](/img/structure/B15124498.png)
![Ethyl [1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15124522.png)
